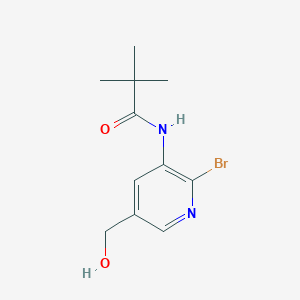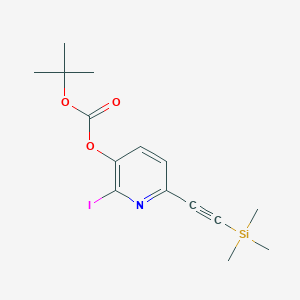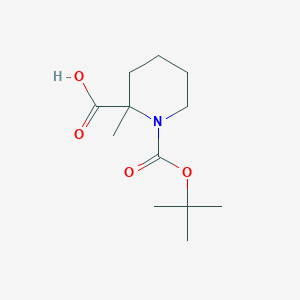
Ácido 1-Boc-2-metilpipecolínico
Descripción general
Descripción
The compound “1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” is an organic compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular formula of “1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” is C11H19NO4 .Chemical Reactions Analysis
The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has also been described .Physical and Chemical Properties Analysis
The physical state of “1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid” at 20 degrees Celsius is solid . Its molecular weight is 229.28 .Aplicaciones Científicas De Investigación
Investigación en Proteómica
Ácido 1-Boc-2-metilpipecolínico: se utiliza en la investigación de proteómica por su capacidad para modular la actividad de los canales iónicos. Esta aplicación es crucial para comprender la función de las proteínas en los procesos celulares y puede ayudar en el desarrollo de estrategias terapéuticas para enfermedades relacionadas con la disfunción de los canales iónicos .
Química Agrícola
En química agrícola, el ácido 1-Boc-2-metilpipecolínico se utiliza para crear agroquímicos como pesticidas o herbicidas. Estos compuestos pueden diseñarse para ser más efectivos y respetuosos con el medio ambiente.
Cada una de estas aplicaciones demuestra la versatilidad e importancia del ácido 1-Boc-2-metilpipecolínico en la investigación científica, contribuyendo a los avances en múltiples disciplinas. La estructura única del compuesto y el grupo boc protector lo convierten en una herramienta valiosa para los investigadores de todo el mundo .
Mecanismo De Acción
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that the compound is a derivative of pipecolic acid , which is an important non-proteingenic amino acid that serves as a component or precursor of many microbial and plant secondary metabolites . The Boc group in 1-Boc-2-methylpipecolinic acid is a protecting group for amines , which suggests that it may play a role in preventing unwanted reactions during biochemical processes.
Biochemical Pathways
1-Boc-2-methylpipecolinic acid is related to pipecolic acid, which is involved in various microbial pathways . Pipecolic acid-derived moieties often play important roles in the biological activities of some pharmaceutically important compounds . .
Result of Action
Given its use in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Boc-2-methylpipecolinic acid. For example, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . .
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Direcciones Futuras
The use of Boc-protected amino acids and peptides in organic synthesis continues to be a topic of research. For instance, the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of 20 commercially available Boc-protected amino acids has been reported . These Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis .
Análisis Bioquímico
Biochemical Properties
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as proteases and peptidases, by forming stable complexes that prevent unwanted side reactions. The compound’s tert-butoxycarbonyl group provides steric hindrance, which enhances its stability and specificity in biochemical reactions .
Cellular Effects
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butoxycarbonyl group can form covalent bonds with amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, such as enzyme inhibition, disrupted cellular metabolism, and potential toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic intermediates. It can also affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues. The compound’s transport and distribution can influence its overall efficacy and impact on cellular processes .
Subcellular Localization
The subcellular localization of 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXXVZMKUJADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655212 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746658-74-2 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=746658-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
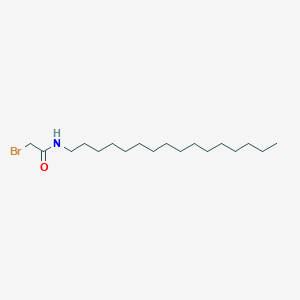


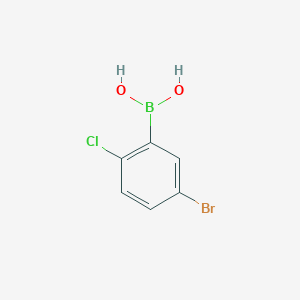

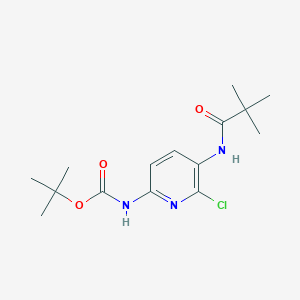
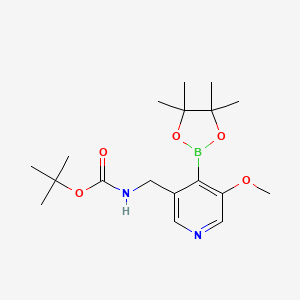
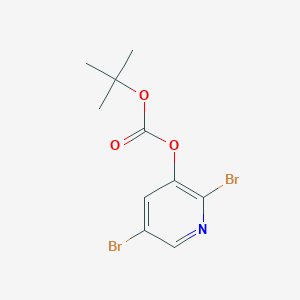
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)
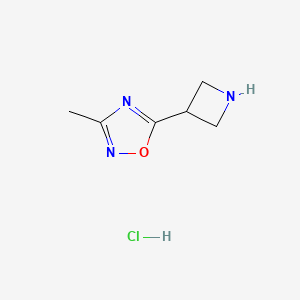
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
